4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step reactions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4-chloro-1,10-phenanthroline-3-carbonyl chloride in the presence of calcium hydroxide in boiling 1,4-dioxane . This reaction yields a pentacyclic ring system, which is then further modified to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions of the chloro and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with a similar core structure, known for their CDK2 inhibitory activity.
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities, including antiviral and anticancer properties.
Uniqueness
4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific substituents and the combination of pyrazole and pyridine rings
Properties
IUPAC Name |
4-[(6-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O/c1-16-21-14-18(23(26)28-24(21)31(29-16)19-10-6-4-7-11-19)15-27-22-17(2)30(3)32(25(22)33)20-12-8-5-9-13-20/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUGWEBIKNFWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC4=C(N=C3Cl)N(N=C4C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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